

2-Hydroxytricosanoic Acid: A Potential Biomarker in Peroxisomal Disorders

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Compound of Interest		
Compound Name:	2-Hydroxytricosanoic acid	
Cat. No.:	B052833	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydroxytricosanoic acid is a very long-chain, saturated 2-hydroxy fatty acid that has emerged as a potential biomarker for a class of severe metabolic disorders known as peroxisomal biogenesis disorders (PBDs). These genetic conditions, which include Zellweger syndrome, are characterized by the failure to form functional peroxisomes, leading to the accumulation of specific metabolites. This guide provides a comprehensive overview of the role of **2-hydroxytricosanoic acid** in these disorders, detailing its metabolism, analytical methodologies for its detection, and its potential involvement in cellular signaling pathways.

Biosynthesis and Metabolism of 2-Hydroxytricosanoic Acid

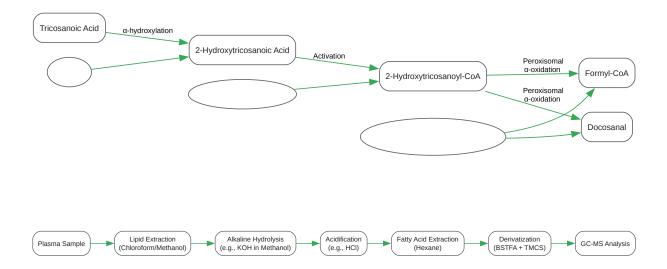
The metabolism of **2-hydroxytricosanoic acid** is intricately linked to peroxisomal function. Its synthesis and degradation are key processes that are disrupted in peroxisomal disorders.

Biosynthesis: **2-Hydroxytricosanoic acid** is synthesized from its parent fatty acid, tricosanoic acid, through the action of the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme introduces a hydroxyl group at the alpha-carbon (C-2) of the fatty acid.

Degradation: The breakdown of **2-hydroxytricosanoic acid** occurs in the peroxisomes via a process called α -oxidation. This pathway is distinct from the more common β -oxidation and is



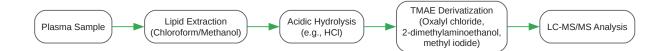
essential for the degradation of fatty acids with a methyl group at the β -carbon, as well as 2-hydroxy fatty acids. The key enzyme in this process is 2-hydroxyphytanoyl-CoA lyase, which cleaves the 2-hydroxy acyl-CoA into formyl-CoA and an aldehyde that is one carbon shorter. In PBDs, the absence of functional peroxisomes leads to a blockage of α -oxidation and the subsequent accumulation of 2-hydroxy fatty acids, including **2-hydroxytricosanoic acid**.



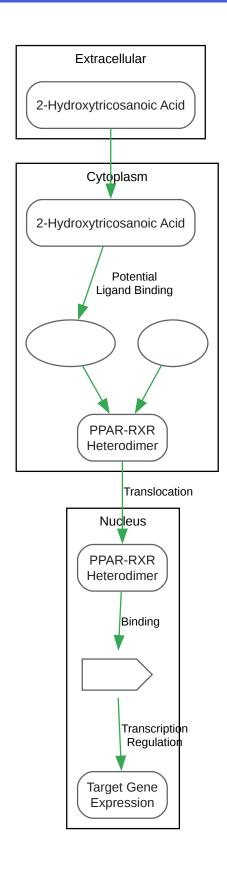


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